molecular formula C43H52B2O8 B12946314 2,2'-(9,9-Bis(4-(2-methoxyethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2,2'-(9,9-Bis(4-(2-methoxyethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B12946314
M. Wt: 718.5 g/mol
InChI Key: KCHWMNKJAFLFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(9,9-Bis(4-(2-methoxyethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound that features a fluorene core substituted with methoxyethoxy phenyl groups and dioxaborolane units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(9,9-Bis(4-(2-methoxyethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-(9,9-Bis(4-(2-methoxyethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .

Scientific Research Applications

2,2’-(9,9-Bis(4-(2-methoxyethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’-(9,9-Bis(4-(2-methoxyethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves its interaction with molecular targets and pathways relevant to its application. For instance, in organic electronics, the compound’s conjugated structure facilitates efficient charge transport and light emission. In biological applications, its fluorescent properties enable it to act as a probe for imaging and sensing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(9,9-Bis(4-(2-methoxyethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its specific combination of substituents, which confer distinct electronic and optical properties. This makes it particularly suitable for applications in organic electronics and advanced materials .

Properties

Molecular Formula

C43H52B2O8

Molecular Weight

718.5 g/mol

IUPAC Name

2-[9,9-bis[4-(2-methoxyethoxy)phenyl]-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C43H52B2O8/c1-39(2)40(3,4)51-44(50-39)31-15-21-35-36-22-16-32(45-52-41(5,6)42(7,8)53-45)28-38(36)43(37(35)27-31,29-11-17-33(18-12-29)48-25-23-46-9)30-13-19-34(20-14-30)49-26-24-47-10/h11-22,27-28H,23-26H2,1-10H3

InChI Key

KCHWMNKJAFLFSZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C5=CC=C(C=C5)OCCOC)C6=CC=C(C=C6)OCCOC)C=C(C=C4)B7OC(C(O7)(C)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.